Product packaging for BARIUM 2-METHOXYETHOXIDE(Cat. No.:CAS No. 115503-13-4)

BARIUM 2-METHOXYETHOXIDE

Cat. No.: B600000
CAS No.: 115503-13-4
M. Wt: 287.501
InChI Key: QODYPOXAQYIDOZ-UHFFFAOYSA-N
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Description

Contextualization of Barium-Containing Precursors in Materials Science

Barium-containing compounds are critical components in a wide array of advanced materials used in electronics and optics. acs.org Materials such as Barium Titanate (BaTiO₃) are renowned for their exceptional ferroelectric and piezoelectric properties, making them indispensable for applications like capacitors, sensors, and electro-optic devices. primescholars.com Similarly, barium hexaferrite (BaFe₁₂O₁₉) is a ceramic material widely used for its magnetic properties in microwave devices and data storage media. bohrium.com

The synthesis of these complex oxide materials often relies on the use of molecular precursors, which are chemical compounds that decompose to form the desired material. primescholars.com An ideal precursor must be able to deliver a stable and consistent supply of the metal-containing vapor or solution during the fabrication process. google.com However, many traditional barium precursors, such as barium β-diketonates, suffer from thermal instability at the temperatures required for chemical vapor deposition (CVD), leading to inconsistent material growth. acs.orggoogle.com This instability has driven research into alternative, more stable, and fluorine-free organometallic barium compounds to improve the performance of electronic and photonic devices. acs.org

Significance of Alkoxide Chemistry in Precursor Design

Metal alkoxides, with the general formula M(OR)ₓ where R is an alkyl group, are highly versatile precursors for producing high-purity glass and ceramic materials. psu.eduresearchgate.net The chemistry of alkoxides offers several advantages in precursor design. The M-OR bond is labile, and its reactivity can be controlled, making alkoxides suitable for techniques like sol-gel processing and CVD. umich.edu

A key feature of alkoxides is their ability to form oligomeric or polymeric structures through bridging alkoxo groups, where the RO- group connects to two or more metal centers. researchgate.net This tendency allows for the creation of heterometallic precursors, where different metals are mixed at the molecular level. psu.eduresearchgate.net By carefully selecting the alkoxide ligands and reaction conditions, it is possible to design single-source precursors (SSPs) that contain all the necessary metals in the correct stoichiometric ratio for the final complex oxide. psu.edu This approach provides a more homogeneous distribution of elements compared to mixing separate precursor compounds. utwente.nl Functional alkoxides, such as alkoxyalkoxides like 2-methoxyethoxide, are particularly useful as they can act as bridging and chelating ligands, influencing the structure and solubility of the precursor complex. umich.edu

Scope and Research Objectives for Barium 2-Methoxyethoxide Studies

Research into this compound is focused on its application as a precisely designed molecular precursor for advanced functional materials. It is typically synthesized by reacting barium metal or barium carbonate with 2-methoxyethanol (B45455). rsc.orggoogle.com The resulting compound is often used in solution as part of a sol-gel or wet chemical process. google.comjkps.or.kr

The primary objectives for studying this compound include:

Developing stable and soluble precursors: this compound serves as a key ingredient in creating stable, solution-based precursor systems for complex oxides. For instance, it is mixed with titanium or zirconium alkoxides to synthesize barium titanate (BaTiO₃) and related perovskites. rsc.orgosti.gov

Controlling stoichiometry at the molecular level: By mixing this compound with other metal alkoxides in precise molar ratios, researchers can achieve atomic-level mixing, which is crucial for forming single-phase complex oxides like Nd₁₋ₓBaₓMnO₃. jkps.or.kr

Synthesizing nanostructured materials: It is used in the sol-gel synthesis of BaTiO₃ nanopowders and for creating nanocoatings on other particles. rsc.orgresearchgate.net The molecular design of the precursor solution, which includes this compound, affects the coating process and the final microstructure of the material. researchgate.net

Fabricating ceramic catalyst supports: this compound is reacted with aluminum alkoxides in a wet chemical process to prepare high-surface-area barium hexaaluminate, which serves as a thermally stable carrier for catalysts. google.com

The interactive table below summarizes some of the key properties of this compound based on its documented uses.

Table 1: Properties of this compound

Property Value/Description Source(s)
Chemical Formula Ba(OCH₂CH₂OCH₃)₂ Inferred from name
Synthesis Route Reaction of barium metal with 2-methoxyethanol. google.com
Alternate Synthesis Reaction of barium carbonate with 2-methoxyethanol. rsc.org
Physical State Used as a solution in a solvent like 2-methoxyethanol. google.comjkps.or.kr

| Reactivity | Acts as a precursor in sol-gel and wet chemical processes; reacts with other metal alkoxides and undergoes hydrolysis. | google.comosti.gov |

The following table details the specific research applications of this compound.

Table 2: Research Applications of this compound

Application Area Material Synthesized Synthesis Method Research Goal Source(s)
Ferroelectric Ceramics Barium Titanate (BaTiO₃) Sol-gel process To create nanopowders and fine-grain dielectrics from a molecular precursor. rsc.orgosti.gov
Colossal Magnetoresistance Materials Neodymium Barium Manganite (Nd₁₋ₓBaₓMnO₃) Polymeric sol-gel process To achieve atomic-level mixing for single-phase thin films with tailored magnetic and transport properties. jkps.or.kr
Catalysis Barium Hexaaluminate (BaAl₁₂O₁₉) Wet chemical process To produce a thermally stable, high-surface-area ceramic carrier for catalysts. google.com

| Nanocoatings | Barium Titanate (BaTiO₃) on Silica | Chemical solution deposition | To control the formation of a homogeneous nanocoating layer through molecular design of the precursor solution. | researchgate.net |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14BaO4 B600000 BARIUM 2-METHOXYETHOXIDE CAS No. 115503-13-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

barium(2+);1-methoxyethanolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H7O2.Ba/c2*1-3(4)5-2;/h2*3H,1-2H3;/q2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODYPOXAQYIDOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC([O-])OC.CC([O-])OC.[Ba+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14BaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747931
Record name Barium bis(1-methoxyethan-1-olate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115503-13-4
Record name Barium bis(1-methoxyethan-1-olate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Barium 2 Methoxyethoxide and Its Derivatives

Direct Synthesis Routes via Barium Metal and 2-Methoxyethanol (B45455)

The most straightforward method for preparing Barium 2-methoxyethoxide involves the direct reaction of elemental barium metal with 2-methoxyethanol. datapdf.com This reaction is an example of direct alkoxidation, where the acidic proton of the alcohol's hydroxyl group reacts with the highly reactive alkaline earth metal.

Table 1: Reaction Parameters for Direct Synthesis
ParameterCondition/ValueRationale/Notes
ReactantsBarium metal, Anhydrous 2-MethoxyethanolHigh-purity reactants are essential to avoid side products.
AtmosphereInert (e.g., Nitrogen)Prevents reaction with atmospheric moisture and oxygen. researchgate.net
Temperature0°C to 80°C (Reflux)Initial reaction may be controlled at lower temperatures, followed by heating to ensure completion. researchgate.net
Reaction Time12–24 hoursCompletion is monitored by the cessation of hydrogen gas evolution.
Typical Yield~85–90%Yields are dependent on the purity of reagents and exclusion of water.
Typical Purity>95%The primary impurity is often barium hydroxide (B78521) if conditions are not strictly anhydrous.

Alkoxide Exchange Reactions for this compound Formation

Alkoxide exchange, or metathesis, provides an alternative synthetic route that avoids the use of highly reactive and pyrophoric barium metal. This method typically involves the reaction of a barium salt, such as barium hydroxide or a barium halide, with an alkali metal alkoxide. For instance, anhydrous barium hydroxide can be reacted with sodium 2-methoxyethoxide.

A generalized reaction scheme is: Ba(OH)₂ + 2 Na(OCH₂CH₂OCH₃) → Ba(OCH₂CH₂OCH₃)₂ + 2 NaOH↓

In this process, the sodium 2-methoxyethoxide is first prepared by reacting sodium metal with 2-methoxyethanol. Subsequently, this is combined with anhydrous barium hydroxide in a non-aqueous solvent like toluene. The reaction is driven forward by the precipitation of sodium hydroxide, which can be removed by filtration. This method is often more scalable for industrial production due to the improved safety profile of the reactants. Another variation involves the reaction of a barium halide, like barium iodide (BaI₂), with a potassium salt of a complex alkoxide, demonstrating the versatility of exchange reactions in synthesizing advanced materials. chemcraft.su

Table 2: Example Reactants for Alkoxide Exchange
Barium SourceAlkoxide SourceSolventByproduct
Barium Hydroxide (Ba(OH)₂)Sodium 2-MethoxyethoxideTolueneSodium Hydroxide (NaOH)
Barium Chloride (BaCl₂)Sodium 2-Methoxyethoxide2-MethoxyethanolSodium Chloride (NaCl)
Barium Iodide (BaI₂)Potassium 2-MethoxyethoxideIsopropanolPotassium Iodide (KI) chemcraft.su

Solvothermal and Hydrothermal Synthetic Approaches

Solvothermal and hydrothermal syntheses are powerful techniques that utilize solvents (non-aqueous or aqueous, respectively) at elevated temperatures and pressures to produce crystalline materials. nih.govmdpi.com While not typically used to synthesize simple this compound, these methods are employed to create complex barium-containing oxides where this compound is a key precursor or is formed in situ.

In the context of materials like barium titanate (BaTiO₃), this compound is used as a soluble barium source in a sol-gel process that is often followed by a hydrothermal or solvothermal treatment. researchgate.netrsc.org For example, BaTiO₃ nanoparticles have been synthesized by reacting this compound with a titanium alkoxide like titanium tetra-isopropoxide. rsc.org The reaction is carried out in a solvent such as 2-methoxyethanol itself. rsc.org

Hydrothermal methods for preparing barium compounds, such as BaO or BaTiO₃, typically start with water-soluble barium salts like barium hydroxide or barium chloride. chemistryjournal.netustb.edu.cn The principles of these methods, which involve controlled precipitation under high temperature and pressure, are relevant to the broader chemistry of barium alkoxides in solution-based synthesis routes for advanced ceramics. nih.gov

Purification and Isolation Techniques for High-Purity this compound

The isolation and purification of this compound are critical steps due to its high sensitivity to moisture. All handling must be performed under an inert atmosphere to prevent hydrolysis, which would lead to the formation of barium hydroxide and 2-methoxyethanol.

Common purification and isolation techniques include:

Filtration: After synthesis, the resulting solution is often filtered to remove any solid impurities or byproducts, such as sodium hydroxide in metathesis reactions. The use of fine PTFE filters can yield a clear, colorless solution of the alkoxide. acs.org

Crystallization: High-purity this compound can be obtained by crystallization from a suitable solvent. The process may involve concentrating the solution and cooling it to induce precipitation of the crystalline product.

Drying: The isolated solid must be dried thoroughly to remove any residual solvent. This is typically done under vacuum.

Byproduct Removal: In some synthesis routes, byproducts may require neutralization. For example, if acidic conditions are used, a base may be needed, which can complicate the purification process.

The final product is a moisture-sensitive solid that must be stored in airtight containers under an inert atmosphere to maintain its purity over time.

Synthesis of Heterometallic Complexes Incorporating this compound Ligands

A significant application of this compound is its use as a building block or ligand in the synthesis of heterometallic complexes. The 2-methoxyethoxide ligand (CH₃OCH₂CH₂O⁻) can act as a bridge between different metal centers, facilitating the formation of well-defined molecular clusters. These clusters are often single-source precursors for producing homogeneous mixed-metal oxide materials.

Notable research findings include:

Barium-Copper Complexes: A molecular barium-copper cluster, Ba₂Cu₂(OR)₄(acac)₄·2HOR (where R = CH₂CH₂OCH₃ and acac = acetylacetonate), was isolated from the reaction of a copper-acetylacetonate dimer with this compound. datapdf.comresearchgate.net In this structure, the metals are arranged in a rhomboid, with the alkoxide oxygens acting as bridges between the barium and copper atoms. datapdf.comresearchgate.net

Yttrium-Barium-Copper Precursors: this compound is a key component in the synthesis of precursors for high-temperature superconductors like YBa₂Cu₃O₇₋ₓ (YBCO). A soluble precursor with the composition Cu₃O₃Ba₂Y(meOEt)₇ (where meOEt is 2-methoxyethoxide) was synthesized from the reaction of a copper(II) oxide polymer with the alkoxides of barium and yttrium. aip.orgresearchgate.net

3d-4f Heterometallic Clusters: 2-methoxyethanol is a favored solvent and ligand source for constructing complex clusters containing both 3d transition metals (like Mn, Co, Ni) and 4f lanthanides (like La, Pr, Eu). acs.orgnih.gov In these syntheses, the metals react in 2-methoxyethanol to form heterometallic alkoxide clusters where the 2-methoxyethoxide ligands bridge the different metal ions, such as in the formation of [Ln₄Mn₂(μ₆-O)(μ₃-OR)₈(HOR)ₓCl₆] structures. acs.orgnih.gov

Table 3: Examples of Heterometallic Complexes from this compound
Complex FormulaOther MetalsApplication/SignificanceReference
Ba₂Cu₂(OCH₂CH₂OCH₃)₄(acac)₄·2H(OCH₂CH₂OCH₃)Copper (Cu)First molecular barium-copper cluster; precursor for thin films. datapdf.comresearchgate.net
Cu₃O₃Ba₂Y(OCH₂CH₂OCH₃)₇Yttrium (Y), Copper (Cu)Soluble precursor for YBCO superconducting materials. aip.orgresearchgate.net
[Ln₄M₂(μ₆-O)(μ₃-OR)₈(HOR)ₓCl₆] (R=C₂H₄OMe)Lanthanides (Ln), Transition Metals (M)Precursors for binary metal oxide nanomaterials. acs.orgnih.gov
{[Eu(μ₃-η²-OR)(η²-OR)(OC₆H₃R₂-2,6)⁻][H⁺]}₄Europium (Eu)Polyeuropium complexes with divalent europium. acs.org

Molecular and Supramolecular Architecture of Barium 2 Methoxyethoxide

X-ray Crystallographic Analysis of Barium 2-Methoxyethoxide Structures

Crystallographic studies, often on heterometallic systems incorporating the this compound moiety, provide critical insights into its solid-state architecture. The compound is a key precursor for materials like barium titanate and high-temperature superconductors, and its structure within mixed-metal clusters has been a subject of detailed investigation. datapdf.comacs.org

Determination of Coordination Environment and Geometries for Barium

X-ray diffraction analysis reveals that the barium atom in complexes involving the 2-methoxyethoxide ligand typically achieves high coordination numbers. In a notable barium-titanium oxide alkoxide cluster, Ba₄Ti₁₃(μ₃-O)₁₂,(μ₅-O)₆(μ₁-η¹-OCH₂CH₂OCH₃)₁₂(μ₁,μ₃-η²-OCH₂CH₂OCH₃)₁₂, the barium atoms are found in a complex oxide framework, further coordinated by the 2-methoxyethoxide ligands. acs.org Similarly, in a discrete molecular barium-copper cluster, Ba₂Cu₂(acac)₄(OR)₄·2HOR (where R = CH₂CH₂OCH₃), the barium atom's coordination sphere is saturated by interactions with alkoxide oxygens, acetylacetonate (B107027) (acac) ligands, and a coordinating 2-methoxyethanol (B45455) molecule. datapdf.com The large ionic radius of barium favors these high coordination numbers, which are satisfied by the flexible coordination modes of the 2-methoxyethoxide ligand and its tendency to form bridges between metal centers.

Elucidation of Ligand Coordination Modes and Bridging Motifs (e.g., μ₂,η², μ₃,η², μ₃,η¹)

The 2-methoxyethoxide ligand exhibits remarkable versatility in its coordination to metal centers, a feature that is central to the structural chemistry of its barium derivatives. The presence of two oxygen atoms allows it to act as both a chelating and a bridging ligand. researchgate.net

In the context of barium-containing clusters, several distinct coordination modes have been identified:

μ₁,η¹ (Terminal) : The ligand is bound to a single metal center through its alkoxide oxygen. This mode is observed in complex structures like the Ba₄Ti₁₃ oxide alkoxide. acs.org

μ₂,η² (Bridging-Chelating) : The ligand bridges two metal centers while also chelating to one of them. The 2-methoxyethoxide group generally favors bridging modes over simple chelation. researchgate.net

μ₃,η¹ and μ₃,η² (Triply-Bridging) : The alkoxide oxygen bridges three metal centers. In the Ba₂Cu₂ cluster, triply bridging alkoxide oxygens are found above and below planes defined by two barium atoms and one copper atom. datapdf.com In the Ba₄Ti₁₃ cluster, a more complex μ₁,μ₃-η² mode is reported, where the ligand is terminal to one metal while the alkoxide oxygen bridges three centers and the ether oxygen coordinates to one of them. acs.org

This variety of bridging motifs is a key factor in the formation of the complex oligomeric and polymeric architectures discussed below.

Observed Coordination Modes for 2-Methoxyethoxide in Barium Complexes

Coordination ModeDescriptionExample Compound ContextReference
μ₁,η¹Terminal coordination to a single Ba atom via the alkoxide oxygen.Ba₄Ti₁₃ Oxide Alkoxide Cluster acs.org
μ₃,η¹ / μ₃,η²Alkoxide oxygen bridges three metal centers (e.g., Ba₂Cu).Ba₂Cu₂ Mixed-Metal Cluster datapdf.com
μ₁,μ₃-η²Complex mode where the ligand is terminal to one metal while bridging three others and chelating.Ba₄Ti₁₃ Oxide Alkoxide Cluster acs.org

Analysis of Oligomeric and Polymeric Architectures in Solid State

Barium alkoxides, including this compound, rarely exist as simple monomers in the solid state. Instead, they form oligomeric or polymeric structures to satisfy the coordination demands of the large barium cation. acs.org This aggregation is a general feature of metal alkoxides. researchgate.net

The solid-state structure is often an extended network built from repeating units linked by bridging alkoxide ligands. For instance, dinuclear barium alkoxides featuring three bridging and one terminal alkoxide group have been structurally characterized, forming a core structure that can be a building block for larger assemblies. acs.org The propensity of the 2-methoxyethoxide ligand to adopt μ₂ and μ₃ bridging modes facilitates the construction of these stable, higher-order architectures. In the absence of other coordinating ligands, Ba(OCH₂CH₂OCH₃)₂ is expected to form a polymeric structure where individual units are linked through extensive alkoxide bridging. The formation of such aggregates is a critical aspect that influences the compound's solubility and reactivity as a precursor in sol-gel processes for materials like BaTiO₃. acs.orgutwente.nl

Spectroscopic Investigations of Molecular Structure

Spectroscopic methods are indispensable for probing the structure of this compound, particularly in solution where crystallographic techniques are not applicable, and for confirming the nature of chemical bonding.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

NMR spectroscopy provides crucial data on the structure of this compound in solution. While direct NMR of barium nuclei (¹³⁵Ba and ¹³⁷Ba) is challenging due to their low sensitivity and very broad signals, valuable information is obtained from ¹H and ¹³C NMR spectra of the 2-methoxyethoxide ligand. huji.ac.il

Studies on related dinuclear barium alkoxides show that distinct signals can be observed for terminal and bridging ligands at room temperature, indicating that any exchange between these positions is slow on the NMR timescale. acs.org For this compound, ¹H NMR would show characteristic signals for the different methylene (B1212753) (–OCH₂CH₂O–) and the terminal methyl (–OCH₃) protons. ¹³C NMR provides complementary data on the carbon skeleton. Changes in the chemical shifts of the carbon atoms, especially the one bearing the alkoxide oxygen (C-O-Ba), compared to the free alcohol, can provide evidence of coordination. The complexity of the spectra, such as the number of unique spin systems, can also suggest the presence of oligomeric species in solution.

Expected NMR Signals for this compound Ligand

NucleusGroupExpected Chemical Shift Region (ppm)Information Provided
¹H-O-CH₃~3.3 - 3.5Confirms presence of the methoxy (B1213986) group.
¹H-CH₂-O-CH₃~3.5 - 3.7Monitors the electronic environment near the ether oxygen.
¹HBa-O-CH₂-~3.8 - 4.2Sensitive to coordination and bridging/terminal status.
¹³C-O-CH₃~58 - 60Carbon of the terminal methyl group.
¹³C-CH₂-O-CH₃~70 - 72Carbon adjacent to the ether oxygen.
¹³CBa-O-CH₂-~61 - 65Carbon directly bonded to the alkoxide oxygen; shift is sensitive to coordination.

Note: The chemical shift values are estimates based on the free alcohol and related metal alkoxides.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Coordination Studies

Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for analyzing the functional groups within this compound and probing the nature of the barium-oxygen bond. The vibrational spectra are dominated by the modes of the 2-methoxyethoxide ligand, but distinct regions are sensitive to coordination.

Key spectral regions and their interpretations include:

C-H Stretching Region (2800-3000 cm⁻¹) : Bands in this region, such as those around 2854 cm⁻¹ and 2924 cm⁻¹, are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and methylene groups. researchgate.net

C-O Stretching Region (1000-1200 cm⁻¹) : This region is particularly diagnostic. The C-O stretching vibrations are sensitive to whether the alkoxide ligand is terminal or bridging. rsc.org Typically, the C-O stretching frequency for a bridging alkoxide is lower than that of a terminal one. The strong absorptions associated with the C-O-C ether linkage are also found here.

Ba-O Stretching Region (400-600 cm⁻¹) : The far-infrared region of the spectrum contains the vibrations associated with the barium-oxygen bonds. These bands provide direct evidence of coordination. publish.csiro.au The position and number of these bands can give clues about the coordination geometry and the presence of different types of alkoxide ligands (bridging vs. terminal). publish.csiro.au For instance, in studies of other metal alkoxides, distinct M-O modes have been observed for terminal and bridging groups. publish.csiro.au

FTIR studies of precursor systems for barium titanate that contain barium-methoxyethoxide components confirm the presence of characteristic bands for C-H scissoring (around 1464 cm⁻¹) and deformation (1377 cm⁻¹), which are indicative of the intact methoxyethoxy ligands within the oligomeric structure. researchgate.net

Based on a thorough review of available scientific literature, detailed research findings focusing specifically on the conformational analysis and isomerism of isolated this compound are not extensively documented. The compound is primarily studied in the context of its role as a precursor in materials science, particularly for the synthesis of complex metal oxides.

While direct structural analysis of this compound is scarce, its behavior in solution and the structure of derivative complexes provide indirect insights. The 2-methoxyethoxide ligand (CH₃OCH₂CH₂O⁻) possesses conformational flexibility due to rotation around its C-C and C-O single bonds. This flexibility and the potential for the ligand to act as a chelating agent are crucial to its function as a precursor.

Research on related compounds demonstrates that the steric bulk and chelating ability of ligands like 2-methoxyethoxide can influence reaction pathways and the structure of resulting products. For instance, the steric hindrance of the 2-methoxyethoxide ligand has been noted to affect coating mechanisms in chemical solution deposition. researchgate.net Furthermore, in the formation of complex bimetallic structures, the 2-methoxyethoxide ligand is known to act as a bridging unit between metal centers. datapdf.com However, a specific analysis of the conformational isomers (e.g., anti vs. gauche conformers of the O-C-C-O backbone) of the ligand when bonded to barium, and the resulting isomerism of the Ba(OCH₂CH₂OCH₃)₂ molecule itself, has not been the subject of dedicated study.

Due to the lack of specific research on this topic, a detailed discussion with data tables on the conformational analysis and isomerism of this compound cannot be provided at this time.

Solution Behavior and Precursor Stability in Chemical Solution Deposition Csd

Hydrolytic Stability and Reactivity in Various Solvent Systems

The hydrolytic stability of barium 2-methoxyethoxide is a cornerstone of CSD processes, as uncontrolled reactions with water can lead to the premature precipitation of barium hydroxide (B78521) or other unwanted species, ultimately affecting the homogeneity and stoichiometry of the resulting thin film. The reactivity of barium alkoxides is significantly influenced by the choice of solvent.

For instance, in the synthesis of barium titanate (BaTiO3), the controlled hydrolysis of a mixed barium and titanium alkoxide solution is essential. The solvent system can influence the thermal decomposition of the resulting xerogel. When 2-methoxyethanol (B45455) is used as a solvent, carbon residues may not be fully removed until temperatures of around 1100 °C are reached nih.govmdpi.com. This is in contrast to ethanol-based systems where decomposition can be complete at approximately 700 °C nih.govmdpi.com. This highlights the significant role of the solvent in the reaction pathway and the thermal behavior of the precursor.

The reactivity of barium alkoxides with water is generally high due to the electropositive nature of barium. This necessitates the use of dry solvents and inert atmosphere conditions during the preparation and handling of precursor solutions to maintain their integrity and ensure reproducible deposition processes.

Complexation and Speciation in Precursor Solutions

The behavior of this compound in solution is further complicated by complexation and the formation of various chemical species. These processes are critical in controlling the solubility of the precursor, preventing precipitation, and influencing the formation of the desired oxide phase.

In solution, this compound can exist as monomers, dimers, or higher oligomers. The degree of oligomerization is influenced by factors such as the nature of the solvent, the concentration of the precursor, and the presence of other coordinating species. Characterization of these oligomeric species in solution is challenging but essential for understanding the deposition process at a molecular level nih.govnih.gov.

Role of Chelating Agents and Modifiers

To enhance the stability of this compound solutions and prevent uncontrolled hydrolysis and precipitation, chelating agents and chemical modifiers are frequently employed. These agents coordinate with the barium ion, modifying its reactivity and improving the long-term stability of the precursor solution.

β-diketones, such as acetylacetone (B45752) (acacH), are common chelating agents used in CSD. They react with the barium alkoxide to form more stable barium β-diketonate complexes wikipedia.org. The formation of these complexes can prevent the formation of large, insoluble oligomers and control the hydrolysis and condensation rates. While specific stability constants for this compound with various chelating agents are not widely reported, the general principle of chelation is to increase the coordination number of the barium ion, thereby passivating its reactivity towards water. The structures of barium diketonates can be complex and are influenced by the synthesis method researchgate.net.

The table below provides an overview of common chelating agents and their expected effect on barium alkoxide solutions.

Chelating Agent/ModifierChemical FormulaExpected Effect on this compound Solution
Acetylacetone (acacH)C5H8O2Forms stable chelate complexes, improves hydrolytic stability, controls condensation.
2-MethoxyethanolCH3OCH2CH2OHActs as a solvent and a chelating ligand, influencing solubility and thermal decomposition.
Ethylene (B1197577) GlycolHOCH2CH2OHCan act as a chelating agent, affecting thermal decomposition pathways. nih.govmdpi.com

Investigation of Mixed-Metal Alkoxide Formation in Solution

In the CSD of multicomponent oxides like barium titanate, the formation of mixed-metal alkoxides in the precursor solution is highly desirable. These single-source precursors contain both barium and the other metal (e.g., titanium) in a single molecular species, which can lead to a more homogeneous distribution of the metals at the atomic level and lower crystallization temperatures of the desired oxide phase.

The reaction of this compound with a titanium alkoxide, such as titanium isopropoxide, in a common solvent can lead to the formation of bimetallic barium titanium alkoxides. The structure and stoichiometry of these mixed-metal species can be complex and are dependent on the reaction conditions and the specific alkoxide ligands. Research has shown the existence of various Ba-Ti mixed-metal alkoxide and oxo-alkoxide clusters acs.org. The formation of these species is a critical step in ensuring the formation of a phase-pure perovskite material upon thermal treatment.

Rheological Properties of this compound Solutions for Coating Applications

The rheological properties of the precursor solution, such as viscosity and surface tension, are critical parameters for coating applications like spin coating and dip coating. These properties directly influence the thickness, uniformity, and quality of the deposited wet film.

The viscosity of a this compound solution is dependent on several factors, including its concentration, the solvent used, the temperature, and the degree of oligomerization or complexation in the solution. An ideal precursor solution for spin coating should have a viscosity that allows for uniform spreading across the substrate without defects like striations or "comet tails".

While specific rheological data for pure this compound solutions is scarce, studies on related alkoxide-based precursors have shown them to be non-Newtonian fluids researchgate.net. The viscosity of 2-methoxyethanol, a common solvent for these precursors, has been studied in aqueous solutions at various temperatures, providing some context for the solvent's behavior researchgate.net.

The following table outlines the general relationship between solution parameters and their impact on rheological properties relevant to coating applications.

ParameterEffect on ViscosityImplication for Coating
Increasing Precursor Concentration IncreasesThicker films, may require higher spin speeds.
Increasing Temperature DecreasesThinner films, can affect solvent evaporation rate.
Oligomerization/Complexation Generally increasesCan improve film-forming properties but may lead to higher viscosity.
Choice of Solvent Varies significantlyAffects solubility, evaporation rate, and overall solution viscosity.

Shelf-Life and Storage Considerations for Precursor Solutions

The long-term stability and shelf-life of this compound precursor solutions are of practical importance for ensuring the reproducibility of the CSD process over time. Degradation of the solution can occur through several mechanisms, including slow hydrolysis from atmospheric moisture, reactions with the solvent, or changes in the speciation and complexation within the solution.

Precursor solutions based on barium acetate (B1210297) dissolved in ethylene glycol have been shown to be stable for at least a few months nih.govmdpi.com. While this is not directly this compound, it provides an indication of the stability that can be achieved with careful formulation. The degradation of surfactants in pharmaceutical solutions, which can be monitored for byproducts, offers a parallel for the types of stability studies that are relevant for precursor solutions mdpi.com.

Proper storage of this compound solutions is crucial for extending their shelf-life. This typically involves storing the solutions in tightly sealed containers under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture and air. Refrigeration may also be employed to slow down potential degradation reactions. Regular characterization of aged solutions, for instance through viscosity measurements or spectroscopic techniques, can help to monitor their stability and ensure consistent performance in thin film deposition.

Thermal Decomposition Pathways and Pyrolytic Transformations

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) Studies

Detailed thermogravimetric (TGA) and differential scanning calorimetry (DSC) data for pure, isolated barium 2-methoxyethoxide are not extensively detailed in the available literature. Most thermal analyses are performed on precursor solutions or mixtures containing other metalorganics, which complicates the interpretation of decomposition steps attributable solely to the barium precursor.

However, studies on precursor mixtures for high-temperature superconductors and other oxides indicate that the decomposition process generally occurs in multiple stages. The initial weight loss at lower temperatures typically corresponds to the removal of solvents and volatile organics. The subsequent, more significant weight loss stages at higher temperatures involve the breakdown of the methoxyethoxide ligands. This decomposition often leads to the formation of a highly stable intermediate, barium carbonate (BaCO₃). mit.edu

A study on the thermal decomposition of BaCO₃, a key intermediate, using TGA and Differential Thermal Analysis (DTA) provides insight into the high temperatures required in the final stages of pyrolysis. The DTA curves for pure BaCO₃ show two phase transformations: an orthorhombic to hexagonal transition at 1079 K (806 °C) and a hexagonal to cubic transition at 1237 K (964 °C). researchgate.net The ultimate decomposition of BaCO₃ to barium oxide (BaO) and carbon dioxide occurs at even higher temperatures, typically above 1000 °C. researchgate.net

Table 1: Thermal Events in the Decomposition of Barium Carbonate (a key residue)

Temperature (K) Temperature (°C) Event
1079 806 Phase Transformation (Orthorhombic → Hexagonal)
1237 964 Phase Transformation (Hexagonal → Cubic)

Data sourced from a DTA study on BaCO₃ decomposition. researchgate.net

Identification of Gaseous Decomposition Products by Mass Spectrometry (MS)

Mechanistic Studies of Ligand Removal and Oxide Formation

Detailed mechanistic pathways for the thermal decomposition of isolated this compound have not been extensively elucidated in the available research. The process is complex and involves the cleavage of C-O, C-C, and C-H bonds within the 2-methoxyethoxide ligand. In practical applications, such as the formation of BaTiO₃, the decomposition is part of a multi-component reaction. For example, this compound reacts with titanium methoxyethoxide to produce barium titanate nanoparticles and methanol (B129727) as a byproduct during annealing. rsc.org This indicates that the ligand removal is not a simple unimolecular decomposition but a reactive process influenced by other precursors present in the system. The formation of the highly stable barium carbonate intermediate suggests that complete removal of the organic ligand to form barium oxide directly is challenging and may proceed through a carbonate pathway. mit.edu

Influence of Atmosphere and Heating Rate on Pyrolysis Characteristics

The pyrolysis of this compound and its intermediates is significantly influenced by the surrounding atmosphere.

Inert Atmosphere (e.g., N₂, Ar): In an inert atmosphere, the decomposition of the organic ligands will proceed, but the resulting carbonaceous residue and the intermediate barium carbonate will be more stable. The removal of BaCO₃ is thermodynamically hindered without a reactive gas.

Oxidizing Atmosphere (e.g., Air, O₂): An oxidizing atmosphere facilitates the combustion of organic fragments and is crucial for the decomposition of the stable barium carbonate intermediate at elevated temperatures. The reaction BaCO₃ → BaO + CO₂ is promoted, which is essential for minimizing carbon contamination in the final oxide product.

Reactive Atmospheres: In the synthesis of YBCO films, the atmosphere during heat treatment is complex and may include water vapor to facilitate the removal of carbonate species. mit.edu

Residue Analysis and Carbon Contamination Control

The primary challenge in the thermal processing of this compound is the management of residual carbon contamination. The main source of this contamination is the formation of barium carbonate (BaCO₃), a highly stable intermediate that forms during the initial decomposition of the alkoxide ligand. mit.edu

The high thermal stability of BaCO₃ makes its complete removal difficult. The decomposition of pure barium carbonate requires temperatures exceeding 1000 °C, and in some cases, as high as 1360 °C. researchgate.net This can be problematic for the synthesis of materials where lower processing temperatures are desired to control grain growth or prevent reactions with substrates.

Key findings regarding BaCO₃ residue:

Stability: BaCO₃ is significantly more stable than the parent alkoxide. Its decomposition has a high activation energy, calculated to be approximately 305 kJ·mol⁻¹. researchgate.net

Eutectic Formation: The decomposition kinetics can be further complicated by the formation of a liquid phase due to a eutectic reaction between BaCO₃ and its decomposition product, BaO. researchgate.net

Control Strategy: Effective carbon removal necessitates high-temperature annealing (typically >900 °C) in an oxidizing atmosphere (O₂ or air) to drive the decomposition of BaCO₃ to BaO and CO₂. researchgate.net In fluorine-based precursor systems for YBCO, BaF₂ is formed instead of BaCO₃, which is an alternative strategy to manage carbon contamination as BaF₂ can be converted to BaO via reaction with water vapor. mit.edu

Minimizing the formation of BaCO₃ during the initial pyrolysis or ensuring its complete removal in subsequent steps is paramount for achieving high-purity final oxide materials.

Applications of Barium 2 Methoxyethoxide As a Precursor in Advanced Materials Synthesis

Fabrication of Barium Titanate (BaTiO3) Thin Films and Nanoparticles

Barium Titanate (BaTiO3) is a ferroelectric ceramic with a high dielectric constant, making it a vital component in electronic devices such as capacitors and multilayer ceramic capacitors. rroij.comfinechem-mirea.ru The synthesis of BaTiO3 with controlled particle size and morphology is essential for optimizing its properties for these applications. Barium 2-methoxyethoxide is a key precursor in the sol-gel synthesis of BaTiO3, offering advantages in terms of purity, homogeneity, and lower processing temperatures compared to traditional solid-state reaction methods. rroij.comrgsmparanda.org

Sol-Gel Processing of Barium Titanate

The sol-gel process is a wet-chemical technique used for the fabrication of materials from a chemical solution that acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. rroij.com In the context of BaTiO3 synthesis, this compound is often used in conjunction with a titanium alkoxide, such as titanium isopropoxide. rsc.orgresearchgate.net

The general steps involved in the sol-gel synthesis of BaTiO3 using this compound are:

Solution Preparation : this compound and a titanium alkoxide are dissolved in a suitable solvent, often 2-methoxyethanol (B45455), to form a stable precursor solution. rroij.com The molar ratio of the barium and titanium precursors is carefully controlled to achieve the desired stoichiometric BaTiO3.

Hydrolysis and Condensation : Water is introduced to the precursor solution, leading to hydrolysis and condensation reactions. These reactions result in the formation of a sol, which is a colloidal suspension of solid particles in a liquid.

Gelation : With further reaction, the sol transitions into a gel, a three-dimensional solid network that entraps the solvent.

Drying and Calcination : The gel is dried to remove the solvent and then calcined at elevated temperatures to crystallize the amorphous gel into the desired BaTiO3 phase. rsc.org

The sol-gel method allows for the synthesis of ultrafine and phase-pure BaTiO3 powders. rsc.org The resulting materials are highly sinter-active, meaning they can be densified at lower temperatures than powders produced by conventional methods. rsc.org

Hydrolytic and Non-Hydrolytic Approaches in BaTiO3 Synthesis

The sol-gel synthesis of BaTiO3 can be broadly categorized into hydrolytic and non-hydrolytic routes.

Hydrolytic Approach : This is the more traditional method where water is added to the alkoxide precursors to induce hydrolysis and condensation. The reaction of barium acetate (B1210297) solutions with titanium(IV) isopropoxide is an example of a hydrolytic process that leads to the formation of barium titanate gels. rsc.org These gels can then be converted to BaTiO3 through drying and calcination. rsc.org

Non-Hydrolytic Approach : In this method, the formation of the metal oxide network is achieved without the addition of water. Instead, oxygen-containing organic compounds like ethers, aldehydes, or ketones act as oxygen donors. A one-pot non-hydrolytic approach has been developed for the shape-controlled synthesis of ferroelectric BaTiO3 nanocrystals. blogspot.com By adjusting the molar ratio between surfactants and metal precursors, it is possible to obtain BaTiO3 nanocrystals with various shapes, such as nanoparticles, nanorods, and nanowires. blogspot.com This method offers a pathway to overcome limitations of traditional high-temperature solid-state reactions. blogspot.com

Synthesis of High-Temperature Superconducting Thin Films (e.g., YBa2Cu3O7-x)

Yttrium Barium Copper Oxide (YBa2Cu3O7-x or YBCO) is a high-temperature superconductor with significant potential for applications in energy transmission and high-field magnets. wikipedia.org The fabrication of high-quality YBCO thin films with aligned crystal grains is crucial for achieving high critical current densities. wikipedia.org this compound serves as a valuable barium precursor in both Metal-Organic Chemical Vapor Deposition (MOCVD) and Chemical Solution Deposition (CSD) methods for producing these films.

Metal-Organic Chemical Vapor Deposition (MOCVD) Routes

MOCVD is a chemical vapor deposition method used to produce high-purity, high-performance solid materials. In the context of YBCO synthesis, volatile metal-organic precursors, including a barium source like this compound, are transported in the vapor phase to a heated substrate where they react to form the YBCO film.

The key characteristics of the MOCVD process for YBCO are:

Precursor Volatility and Stability : The choice of precursors is critical. They must be sufficiently volatile to be transported to the substrate but also stable enough to not decompose prematurely.

Precise Stoichiometry Control : MOCVD allows for precise control over the composition of the thin film by regulating the flow rates of the individual precursor vapors.

Epitaxial Growth : This technique can produce epitaxial films, where the crystal lattice of the deposited film is aligned with that of the substrate, leading to superior superconducting properties.

Chemical Solution Deposition (CSD) for Superconducting Layers

CSD, also known as sol-gel processing, is a non-vacuum technique for depositing thin films. For YBCO films, a solution containing the metal precursors, including a barium compound derived from this compound, is deposited onto a substrate by methods such as spin-coating or dip-coating.

The CSD process for YBCO typically involves:

Precursor Solution Preparation : A homogeneous solution of yttrium, barium, and copper precursors is prepared in a suitable solvent. The use of trifluoroacetate (B77799) (TFA)-based precursors is a common approach that helps to avoid the formation of undesirable barium carbonate. wikipedia.org

Film Deposition : The precursor solution is applied to a substrate to form a uniform liquid film.

Thermal Treatment : The coated substrate undergoes a multi-step heat treatment process. This includes a low-temperature pyrolysis step to decompose the organic components and a high-temperature annealing step in a controlled atmosphere to crystallize the YBCO phase with the correct oxygen stoichiometry.

CSD offers a cost-effective and scalable method for the production of long lengths of YBCO-coated conductors. wikipedia.org

Production of Complex Perovskite Oxides (e.g., Ba(Mg1/3Ta2/3)O3, Nd1-xAxMnO3, BaSrTiO3)

Complex perovskite oxides exhibit a wide range of interesting physical properties, including dielectric, piezoelectric, and magnetic behaviors, making them suitable for various electronic applications. This compound is a useful precursor for the synthesis of these materials due to the need for precise stoichiometric control of multiple metal components.

Barium Magnesium Tantalate (Ba(Mg1/3Ta2/3)O3 or BMT) is a complex perovskite with excellent dielectric properties at microwave frequencies. The synthesis of pure BMT powder can be achieved at lower temperatures using a citrate (B86180) gel-processing route, where a tantalum-citrate precursor is used. epa.gov While this specific example uses a citrate precursor for tantalum, the principle of using a soluble, high-purity barium source like this compound is applicable to ensure the homogeneous mixing of the metal ions in the precursor solution, which is critical for forming the desired single-phase perovskite structure at lower temperatures. epa.govtaylorfrancis.com

Barium Strontium Titanate (BaSrTiO3 or BST) is another important perovskite material whose dielectric properties can be tuned by adjusting the barium-to-strontium ratio. Sol-gel methods, similar to those used for BaTiO3, can be employed for the synthesis of BST thin films and powders. The use of alkoxide precursors like this compound allows for the preparation of homogeneous precursor solutions with precise control over the Ba/Sr ratio.

Tailoring Stoichiometry and Phase Purity in Multicomponent Systems

The precise control of stoichiometry is paramount in the synthesis of complex oxides, as even slight deviations can drastically alter the material's properties. This compound, when used in sol-gel processes, facilitates the intimate mixing of constituent metal ions at a molecular level. This ensures a uniform distribution of elements throughout the precursor gel, which upon heat treatment, translates to a homogeneous and phase-pure crystalline material.

In the synthesis of high-temperature superconductors such as Yttrium Barium Copper Oxide (YBCO), maintaining the correct 1:2:3 molar ratio of Y:Ba:Cu is crucial for achieving the desired superconducting phase. The use of this compound, in conjunction with corresponding yttrium and copper precursors, allows for the formulation of a stoichiometric precursor solution. This approach minimizes the formation of secondary phases like barium carbonate (BaCO₃) and other non-superconducting oxides, which can be detrimental to the material's performance. Research has shown that sol-gel routes utilizing alkoxide precursors can yield YBCO with high phase purity after appropriate heat treatment.

Similarly, in the production of ferroelectric materials like Barium Strontium Titanate (BST), the ratio of barium to strontium directly influences the Curie temperature and dielectric properties. A sol-gel route employing barium and strontium 2-methoxyethoxides, along with a titanium alkoxide, provides excellent control over the Ba/Sr ratio. This method has been shown to produce BST films with minimal carbonate contamination and superior electrical properties compared to routes using other precursors. tandfonline.com

Multicomponent SystemPrecursorsSynthesis MethodKey Outcome
Yttrium Barium Copper Oxide (YBCO)Yttrium alkoxide, this compound, Copper alkoxideSol-GelHigh phase purity of the superconducting YBa₂Cu₃O₇-ₓ phase.
Barium Strontium Titanate (BST)This compound, Strontium 2-methoxyethoxide, Titanium 2-methoxyethoxideSol-GelPrecise control of Ba/Sr ratio, minimal carbonate content, and enhanced dielectric properties. tandfonline.com

Control of Crystallinity and Orientation in Deposited Films

The crystallinity and crystallographic orientation of thin films are critical factors that govern their functional properties. The choice of precursor plays a significant role in determining these characteristics. This compound-based precursor solutions can be tailored to influence the nucleation and growth kinetics during the annealing process, thereby controlling the final microstructure of the film.

The thermal decomposition characteristics of this compound and its interaction with other precursors and solvents in the sol-gel system affect the temperature at which crystallization begins and the subsequent grain growth. For instance, in the chemical solution deposition of Barium Titanate (BaTiO₃) films, the solvent system used with the barium precursor influences the thermal decomposition of the xerogel and the resulting film microstructure. semanticscholar.orgresearchgate.net While not always explicitly stated as this compound, the use of 2-methoxyethanol as a solvent for barium acetate points towards the formation of a similar precursor species in solution.

Furthermore, the nature of the precursor solution can influence the preferred orientation of the deposited film. For YBCO thin films, achieving a c-axis orientation is often desirable for maximizing critical current density. Sol-gel routes utilizing fluorine-free alkoxide precursors, including a barium alkoxide, have been investigated to produce well-textured YBCO films. researchgate.net The homogeneity of the precursor solution, facilitated by the use of soluble alkoxides like this compound, is a key factor in achieving uniform nucleation and oriented growth.

Film MaterialDeposition TechniquePrecursor SystemInfluence on Crystallinity/Orientation
Barium Strontium Titanate (BST)Sol-GelBarium, Strontium, and Titanium 2-methoxyethoxidesFilms crystallized at 700 °C with good dielectric properties. tandfonline.com
Barium Titanate (BaTiO₃)Chemical Solution DepositionBarium precursor in 2-methoxyethanolThe solvent system affects the thermal decomposition and microstructure of the resulting film. semanticscholar.orgresearchgate.net
Yttrium Barium Copper Oxide (YBCO)Sol-GelFluorine-free Y, Ba, and Cu organic saltsCan lead to the formation of dense superconducting films with good c-axis texture. researchgate.net

Utilization in Other Functional Oxide Materials Synthesis

The versatility of this compound as a precursor extends to the synthesis of a wide range of other functional oxide materials. Its ability to form homogeneous solutions with various metal alkoxides makes it an invaluable component in the fabrication of complex perovskite oxides and other multicomponent systems.

One notable application is in the synthesis of Barium Strontium Titanate (Ba,Sr)TiO₃ (BST) , a material widely used in tunable microwave devices and dynamic random-access memories (DRAMs) due to its high dielectric constant and tunability. A sol-gel route utilizing barium, strontium, and titanium 2-methoxyethoxides has been demonstrated to produce high-quality BST films with dielectric constants up to 400 and low leakage currents. tandfonline.com This alkoxide-based approach was found to be superior to methods using acetate precursors, which often lead to carbonate formation and poorer electrical properties. tandfonline.com

Another area of application is in the synthesis of high-temperature superconductors . This compound has been used as a precursor in a sol-gel route to produce Tl-Ca-Ba-Cu-O superconductors. The use of alkoxide precursors, including barium methoxyethoxide, allows for the precise stoichiometric control necessary to form the desired superconducting phases.

The principles of using this compound in sol-gel and other chemical solution deposition techniques can be extended to a variety of other barium-containing functional oxides, including but not limited to:

Barium Zirconate Titanate (BZT): A lead-free piezoelectric material.

Bismuth Barium Titanate (BBT): A ferroelectric material with a high Curie temperature.

The consistent theme across these applications is the ability of this compound to provide a reliable and controllable source of barium in a form that is highly compatible with solution-based synthesis routes, leading to high-purity, homogeneous, and functional oxide materials.

Advanced Characterization Methodologies for Barium 2 Methoxyethoxide Derived Materials

Structural Characterization of Derived Materials

High-Resolution X-ray Diffraction (XRD) for Phase Identification and Crystallite Size

High-Resolution X-ray Diffraction (HRXRD) is a primary tool for identifying the crystalline phases present in materials synthesized from barium 2-methoxyethoxide. For instance, in the sol-gel synthesis of barium titanate (BaTiO3), XRD is crucial for confirming the formation of the desired perovskite structure and for distinguishing between its different crystallographic forms, such as the cubic and tetragonal phases. nih.govresearchgate.net The annealing temperature plays a significant role in the final phase and crystallite size of the material. pku.edu.cn

The analysis of XRD peak broadening provides a reliable method for estimating the average crystallite size, often calculated using the Scherrer equation. researchgate.net This is particularly important for nanomaterials, where quantum confinement effects can significantly alter material properties. Studies on BaTiO3 nanocrystals have shown a clear correlation between annealing temperature and crystallite size, which in turn influences the crystal structure and phase transition behavior. pku.edu.cn For example, BaTiO3 crystallites can form at temperatures as low as 750°C with an average grain size of around 38 nm, exhibiting a cubic paraelectric phase. pku.edu.cn As the annealing temperature increases, the crystallite size grows, and a transition to the tetragonal phase can be observed. pku.edu.cn

Table 1: Effect of Annealing Temperature on BaTiO3 Crystallite Size

Annealing Temperature (°C) Average Crystallite Size (nm) Crystal Phase
650 15 Tetragonal
750 38 Cubic
850 54 Tetragonal/Cubic Transition
1000 102 Tetragonal

This table is interactive and can be sorted by column.

Electron Microscopy (TEM, SEM, HAADF-STEM) for Morphology, Microstructure, and Elemental Mapping (EDS)

Electron microscopy techniques are essential for visualizing the morphology and microstructure of materials derived from this compound at high resolution.

Scanning Electron Microscopy (SEM) provides detailed information about the surface topography of the material. For BaTiO3 thin films prepared via a 2-methoxyethanol-based sol-gel route, SEM images can reveal the grain structure, porosity, and the presence of any surface defects like cracks. researchgate.netsci-hub.cat The morphology can be significantly influenced by the concentration of the precursor solution and the annealing conditions. researchgate.net

Transmission Electron Microscopy (TEM) allows for the investigation of the internal structure of the material, including the size and shape of individual nanocrystals and the presence of defects. nih.gov For BaTiO3 nanoparticles, TEM can reveal well-defined crystalline structures and provide information on interplanar spacing. nih.gov Cross-sectional TEM analysis of thin films shows features like columnar grain growth, which is a result of sequential crystallization during multi-step annealing processes. nih.gov

High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) offers high-resolution imaging with contrast sensitive to the atomic number, making it excellent for distinguishing heavy elements like barium from lighter ones.

Energy-Dispersive X-ray Spectroscopy (EDS) , often coupled with SEM or TEM, is used for elemental analysis. researchgate.net EDS confirms the presence and distribution of the constituent elements, such as barium, titanium, and oxygen, in the synthesized material, ensuring the correct stoichiometry. researchgate.netresearchgate.net

Spectroscopic Analysis of Material Composition and Bonding

Spectroscopic techniques are employed to probe the elemental composition, chemical states, and local atomic bonding environments within the material.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and, crucially, the oxidation states of the elements on the material's surface. researchgate.net For materials like barium titanate, XPS is used to verify the chemical states of barium, titanium, and oxygen. The binding energies of the core-level electrons are characteristic of a specific element and its oxidation state. researchgate.net For example, the Ba 3d spectrum typically shows two peaks, Ba 3d5/2 and Ba 3d3/2, and the separation between these peaks confirms the +2 oxidation state of barium. researchgate.netresearchgate.net Similarly, the Ti 2p and O 1s spectra provide information about the Ti4+ state and the presence of lattice oxygen versus surface contaminants, respectively. researchgate.netresearchgate.net

Table 2: Typical XPS Binding Energies for BaTiO3

Element Core Level Binding Energy (eV)
Barium Ba 3d₅/₂ ~778.7
Barium Ba 3d₃/₂ ~794.0
Titanium Ti 2p₃/₂ ~457.5
Titanium Ti 2p₁/₂ ~463.2
Oxygen O 1s (Lattice) ~529.5

This table is interactive and can be sorted by column.

X-ray Absorption Fine Structure (XAFS) Spectroscopy for Local Atomic Environment

X-ray Absorption Fine Structure (XAFS) spectroscopy is a powerful technique for investigating the local atomic environment around a specific element. mdpi.comresearchgate.net It is particularly useful for amorphous materials or for understanding the subtle structural changes that occur during the precursor-to-material transformation. XAFS is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES provides information on the oxidation state and coordination geometry of the absorbing atom.

EXAFS analysis can determine the interatomic distances, coordination numbers, and the degree of local disorder for the nearest neighboring atoms. mdpi.com

In the context of materials derived from this compound, XAFS can be used to study the local environment of the barium and other metal ions. For sol-gel derived materials, it can help in identifying the structure of intermediate phases that may form during crystallization. uci.edu For example, in the synthesis of barium strontium titanate, an intermediate carbonate phase has been identified, which inhibits the formation of the desired perovskite phase until it decomposes at higher temperatures. uci.edu

Thermal and Gas Evolution Analysis of Precursor-to-Material Transformation

Understanding the thermal decomposition of the this compound precursor is critical for optimizing the synthesis process. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), often coupled with Evolved Gas Analysis (EGA), provide detailed insights into this transformation. rigaku.comunizg.hr

TGA measures the change in mass of a sample as a function of temperature, revealing the temperatures at which decomposition and the removal of organic ligands occur. researchgate.net DTA measures the temperature difference between a sample and a reference material, indicating whether a process is exothermic or endothermic.

For xerogels derived from solutions containing 2-methoxyethanol (B45455), TGA/DTA studies show that the decomposition process can be complex, with significant weight loss occurring at specific temperature ranges. uci.edu The choice of co-solvents can significantly affect the temperature at which all carbon residues are removed, which can be as high as 1100°C in some cases. nih.gov

Evolved Gas Analysis (EGA) , typically performed by coupling the TGA/DTA instrument to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer, identifies the gaseous species evolved during the thermal decomposition. rigaku.comwikipedia.org This allows for the precise identification of the decomposition products, such as water, carbon dioxide, and various organic fragments from the 2-methoxyethoxide ligand, at each stage of the process. nih.govmdpi.com This information is invaluable for understanding the reaction mechanism and for designing annealing protocols that ensure the complete removal of residual organics to obtain a pure, crystalline final material.

Computational and Theoretical Studies on Barium 2 Methoxyethoxide

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. coe.eduyoutube.com For Barium 2-methoxyethoxide, DFT calculations can elucidate the nature of the bonding between the barium metal center and the 2-methoxyethoxide ligands, which is crucial for understanding its stability and reactivity.

DFT calculations typically begin with the optimization of the molecular geometry to find the lowest energy conformation. computabio.com These calculations can predict key structural parameters. Due to barium's large ionic radius and tendency to achieve high coordination numbers, the molecule is unlikely to exist as a simple monomer in the solid state, favoring the formation of oligomeric or polymeric structures where the alkoxide ligands bridge between barium centers.

Key insights from DFT calculations would include:

Bonding Analysis: The interaction between the large, electropositive barium ion and the electronegative oxygen atoms of the alkoxide ligands is expected to be highly ionic. DFT can quantify this by calculating Mulliken or Natural Bond Orbital (NBO) charges on the atoms. The Ba-O bonds are the primary linkages, but the ether oxygen within the ligand may also exhibit secondary coordination to adjacent barium centers in oligomers, influencing the precursor's structure and volatility. nih.govfigshare.com

Electronic Properties: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. researchgate.net The HOMO is typically localized on the oxygen atoms of the ligands, while the LUMO is associated with the barium metal center. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

Below is a hypothetical data table illustrating the kind of results that DFT calculations would provide for a monomeric unit of this compound.

ParameterCalculated Value
Ba-O (alkoxide) Bond Length~2.45 Å
C-O (alkoxide) Bond Length~1.43 Å
Ba-O-C Bond Angle~125°
Mulliken Charge on Ba+1.75 e
Mulliken Charge on O (alkoxide)-0.85 e
HOMO Energy-5.8 eV
LUMO Energy-0.2 eV
HOMO-LUMO Gap5.6 eV

Note: The values in this table are illustrative and represent typical magnitudes expected from DFT calculations on such a molecule.

Molecular Dynamics (MD) Simulations of Solution Behavior and Decomposition

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a detailed view of dynamic processes. researchgate.net For this compound, MD simulations are invaluable for studying its behavior in solution, which is critical for sol-gel and chemical solution deposition techniques.

Simulations would involve placing this compound molecules in a simulation box filled with a chosen solvent, such as its parent alcohol, 2-methoxyethanol (B45455). Key findings would focus on:

Solvation and Aggregation: MD simulations can reveal how solvent molecules arrange around the barium complex. They can also predict the tendency of the precursor molecules to form aggregates or oligomers in solution. mdpi.com The balance between precursor-solvent and precursor-precursor interactions governs the solution's stability and homogeneity. The flexible 2-methoxyethoxide ligand can wrap around the barium center, but intermolecular interactions could still lead to the formation of larger clusters.

Transport Properties: Properties like diffusion coefficients can be calculated, which are important for understanding how the precursor moves through the solution to the substrate surface during film deposition.

Early Stages of Decomposition: By simulating the system at elevated temperatures, MD can provide insights into the initial steps of thermal decomposition in the solution phase. This could involve ligand dissociation or reactions with the solvent, which can precede the formation of solid-state products. nih.gov

Reaction Pathway Modeling for Precursor Pyrolysis and Oxide Formation

Understanding the thermal decomposition (pyrolysis) mechanism is essential for controlling the formation of the desired oxide material, Barium Oxide (BaO), during processes like Metal-Organic Chemical Vapor Deposition (MOCVD). Computational modeling can map out the potential reaction pathways and their associated energy barriers. tue.nl

The decomposition of this compound is expected to be a multi-step process. researchgate.net Theoretical modeling, often using DFT to calculate the energies of reactants, transition states, and products, can identify the most likely sequence of events: nih.gov

Ligand Dissociation: The initial step could be the cleavage of a Ba-O bond to release a 2-methoxyethoxide radical. However, given the high bond energy, intramolecular elimination reactions are often favored.

Intramolecular Rearrangement: A common pathway for alkoxides is β-hydride elimination, but the 2-methoxyethoxide ligand lacks a hydrogen atom on the β-carbon relative to the barium-coordinating oxygen. Alternative pathways, such as C-O or C-C bond scission within the ligand, become more probable.

Formation of Intermediates: The decomposition would proceed through various intermediate species. The ether linkage in the ligand might break, leading to the formation of species like ethylene (B1197577), formaldehyde, and methane.

Oxide Formation: Ultimately, the organic fragments are eliminated, leaving behind Barium Oxide. The modeling can help predict whether this occurs cleanly or if side reactions lead to the incorporation of carbon impurities into the final material.

A simplified, hypothetical reaction scheme derived from computational modeling is presented below.

Reaction StepDescriptionCalculated Activation Energy (Illustrative)
1Initial C-O bond cleavage in the ligand280 kJ/mol
2Formation of Ba-O-C intermediate and organic radicals150 kJ/mol
3Elimination of volatile organic byproducts120 kJ/mol
4BaO lattice formationN/A (Final Product)

Prediction of Spectroscopic Signatures and Material Properties

Computational methods can predict various spectroscopic properties, which are essential for experimental characterization. By calculating the vibrational frequencies of the molecule, a theoretical Infrared (IR) spectrum can be generated. computabio.com This predicted spectrum can be compared with experimental data to confirm the structure of the synthesized precursor and to track its transformation during heating.

Key predictable spectroscopic features include:

IR Spectroscopy: Calculations can pinpoint the frequencies corresponding to specific bond vibrations. For this compound, strong absorptions would be predicted for Ba-O stretching (typically in the 400-600 cm⁻¹ region), C-O stretching (~1050-1150 cm⁻¹), and C-H stretching (~2800-3000 cm⁻¹). researchgate.net

NMR Spectroscopy: While more computationally intensive, chemical shifts for ¹H and ¹³C NMR can also be predicted to aid in structural elucidation.

Furthermore, once the final material (e.g., BaO) is formed, DFT can be used to predict its bulk properties, such as lattice parameters, electronic band structure, and dielectric constants, providing a link between the precursor and the final material's performance. lu.lvresearchgate.netmdpi.com

Computational Design of Novel Barium Alkoxide Precursors

The insights gained from computational studies of this compound can be used to rationally design new and improved precursors. researchgate.net The goal is often to enhance volatility and thermal stability while lowering the decomposition temperature to a desirable range for specific applications like Atomic Layer Deposition (ALD). nih.govrsc.org

Computational screening can be employed where variations of the 2-methoxyethoxide ligand are systematically evaluated. For example, DFT calculations could be used to assess the impact of:

Steric Hindrance: Introducing bulkier alkyl groups on the ligand backbone can prevent oligomerization, potentially increasing volatility.

Fluorination: Replacing hydrogen atoms with fluorine can increase volatility due to reduced intermolecular forces, but it can also alter the decomposition pathway.

Chelation: Designing ligands that form more stable chelate rings with the barium atom could improve thermal stability.

By calculating properties like the Ba-O bond dissociation energy and the energy of potential decomposition transition states for a library of virtual candidate molecules, researchers can identify promising new precursors for experimental synthesis, accelerating the materials discovery process. researchgate.net

Future Research Directions for Barium 2 Methoxyethoxide

Development of Green and Sustainable Synthesis Routes

Traditional synthesis methods for metal alkoxides often involve stoichiometric reagents, harsh reaction conditions, or halide precursors, which can generate significant chemical waste and may not be environmentally benign. The development of greener and more sustainable synthetic pathways for Barium 2-methoxyethoxide is a critical area for future research.

Key research objectives in this area include:

Catalytic Synthesis: Shifting from stoichiometric to catalytic methods can drastically reduce waste and energy consumption. Future work should explore novel catalysts, potentially including bio-based catalysts derived from renewable biomass, to facilitate the synthesis of barium alkoxides under milder conditions. mdpi.commdpi.comresearchgate.netresearchgate.netResearch into recyclable heterogeneous catalysts could further enhance the sustainability of the process. mdpi.com* Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) is a core principle of green chemistry. This involves minimizing the use of protecting groups and avoiding reagents that generate large amounts of byproducts.

Low-Temperature Processes: Developing synthesis routes that operate at lower temperatures can significantly reduce the energy intensity and environmental impact. chemrxiv.orgFor instance, novel solid-state methods that achieve high conversion rates at reduced temperatures offer a promising and scalable alternative to energy-intensive conventional production. chemrxiv.org* Alternative Solvents and Feedstocks: Research should focus on replacing traditional organic solvents with greener alternatives, such as supercritical fluids or water, where feasible. researchgate.netFurthermore, exploring the use of bio-based feedstocks as starting materials presents an innovative approach to creating a more sustainable lifecycle for these chemical precursors. mdpi.comnih.gov

Table 1: Comparison of Synthesis Route Philosophies for this compound

Feature Traditional Synthesis Future Green Synthesis
Reagents Often stoichiometric, may use halide precursors Catalytic, halide-free
Byproducts Significant chemical waste Minimal and benign byproducts
Energy Input Often requires high temperatures Lower energy, ambient or near-ambient temperatures
Solvents Traditional organic solvents Environmentally benign solvents or solvent-free conditions
Sustainability Low, linear economy model High, circular and sustainable model

Exploration of Novel Ligand Architectures and Mixed-Ligand Complexes

The properties of a metal-organic precursor—such as its volatility, thermal stability, and reactivity—are dictated by the ligands attached to the metal center. For barium, its large atomic radius and high coordination sphere often lead to the formation of non-volatile oligomeric structures, which is a major challenge for CVD and ALD applications. nih.govresearchgate.netFuture research into ligand design is crucial for overcoming these limitations.

Future research directions should focus on:

Sterically Bulky and Polydentate Ligands: To prevent oligomerization, the barium center must be effectively shielded. Designing sterically bulky ligands or polydentate ligands that can wrap around the metal center is a key strategy. nih.govResearch into nitrogen-based ligands with tethered crown ethers has shown promise in creating stable, monomeric barium complexes. rsc.org* Heteroleptic (Mixed-Ligand) Complexes: Using a combination of different ligands (heteroleptic) can be more effective than using a single type (homoleptic). researchgate.netFor example, combining a bulky β-diketonate ligand with a multidentate aminoalkoxide can saturate the metal's coordination sphere, breaking down oligomeric structures and significantly improving volatility and thermal stability. nih.govThis approach allows for fine-tuning of precursor properties.

Fluorine-Free Ligands: While fluorinated ligands can increase volatility, they can also lead to fluorine contamination in the deposited films. Developing new, highly volatile, fluorine-free ligand systems is essential for high-purity film deposition.

Computational Ligand Design: Utilizing computational chemistry and materials modeling to predict the properties of novel barium complexes can accelerate the discovery process. By simulating parameters like bond strength, steric hindrance, and decomposition pathways, researchers can screen potential ligand architectures before committing to laboratory synthesis. researchgate.net

Table 2: Impact of Ligand Architecture on Barium Precursor Properties

Ligand Strategy Primary Goal Expected Improvement Relevant Application
Sterically Hindered Ligands Prevent oligomerization Increased volatility MOCVD, ALD
Polydentate Chelating Ligands Saturate coordination sphere Enhanced thermal stability ALD, MOCVD
Heteroleptic (Mixed) Ligands Fine-tune reactivity and stability Wider ALD/CVD process window ALD
Crown Ether Functionalization Encapsulate metal ion Improved solubility and stability Solution-based deposition

Advanced In-Situ Characterization During Deposition Processes

Understanding the chemical and physical transformations that this compound undergoes during a deposition process is key to achieving precise control over film properties. While post-deposition analysis is standard, advanced in-situ and real-time characterization techniques provide dynamic information about growth mechanisms, interfacial reactions, and defect formation as they happen.

Future research should integrate advanced characterization tools directly into deposition systems:

X-ray Photoelectron Spectroscopy (XPS): In-situ XPS allows for real-time analysis of the surface chemistry of the growing film. researchgate.netThis can reveal the decomposition pathway of the precursor, identify transient chemical species, and monitor the formation of interfacial layers, such as silicates when depositing on silicon substrates. researchgate.net* Spectroscopic Ellipsometry (SE): SE is a non-destructive optical technique that can monitor film thickness, roughness, and optical constants in real-time. nih.govdiva-portal.orgmdpi.comnaturalspublishing.comaip.orgThis is invaluable for establishing self-limiting growth in ALD, determining growth rates in CVD, and observing changes in film density or crystallinity during deposition and annealing. rsc.org* Electron Diffraction Techniques: Techniques like Reflection High-Energy Electron Diffraction (RHEED) provide real-time information on the crystallinity and surface structure of the film. This is particularly important for achieving epitaxial (single-crystal) growth of complex oxides like BaTiO₃ on crystalline substrates.

Mass Spectrometry: Coupling a mass spectrometer to the exhaust of a deposition chamber can identify the volatile byproducts of the precursor decomposition reaction. This information is crucial for elucidating reaction mechanisms and optimizing process conditions to ensure complete and clean ligand removal.

Table 3: In-Situ Characterization Techniques for Deposition Processes

Technique Information Obtained Purpose in this compound Research
X-ray Photoelectron Spectroscopy (XPS) Surface chemical composition, bonding states Elucidate precursor decomposition pathways, study interface reactions. researchgate.net
Spectroscopic Ellipsometry (SE) Film thickness, optical constants, roughness Real-time growth rate monitoring, confirm ALD self-limitation. nih.govmdpi.com
Reflection High-Energy Electron Diffraction (RHEED) Surface crystallinity, epitaxial growth Optimize conditions for crystalline film growth.
Quadrupole Mass Spectrometry (QMS) Identity of volatile reaction byproducts Understand reaction mechanisms and ensure clean decomposition.

Targeted Synthesis of Quantum Dots and Nanostructured Materials

This compound is an excellent candidate for the wet-chemical synthesis of nanostructured materials due to its solubility and reactivity. Future research should move beyond thin films to the targeted synthesis of zero-dimensional (0D) quantum dots and one-dimensional (1D) nanostructures with precisely controlled properties.

Key areas for exploration include:

Barium-Containing Quantum Dots (QDs): While semiconductor QDs are well-studied, the synthesis of QDs from perovskite oxides like BaTiO₃ is an emerging field. This compound can serve as the barium source in sol-gel or solvothermal syntheses. blogspot.comResearch should focus on controlling the hydrolysis and condensation reactions to tune the particle size, size distribution, and crystalline phase, thereby controlling the quantum confinement effects and optical properties.

Morphology Control of Nanostructures: The conditions of the synthesis (e.g., solvent, temperature, precursor concentration, additives) can be manipulated to control the final morphology of the nanoproducts. nycu.edu.twiaamonline.orgFuture work could explore how to leverage this compound to selectively synthesize nanoparticles, nanocubes, nanowires, or nanorods of BaTiO₃ or other barium-containing oxides. blogspot.comnycu.edu.twiaamonline.orgacs.org* Surface Functionalization: The surface chemistry of the resulting nanoparticles is critical for their stability and application. Research is needed on in-situ and ex-situ functionalization of the nanostructures using organic ligands. This can prevent agglomeration, improve dispersibility in various media, and enable conjugation with other materials or biomolecules for sensing and imaging applications.

Table 4: Parameters for Controlled Synthesis of Nanomaterials

Parameter Influence on Nanostructure Research Goal
Precursor Concentration Affects nucleation and growth rates, can influence shape (e.g., nanowires vs. nanoparticles). iaamonline.org Control over size and morphology.
Solvent System Influences precursor solubility, hydrolysis rate, and particle stabilization. Achieve monodisperse particles.
Temperature & Time Controls reaction kinetics and crystalline phase formation. Obtain desired crystal structure (e.g., cubic vs. tetragonal BaTiO₃).
Surfactants/Ligands Capping agents that control particle growth and prevent agglomeration. Ensure long-term colloidal stability.

Integration with Additive Manufacturing Techniques for Complex Architectures

Additive manufacturing (AM), or 3D printing, offers the ability to create complex, three-dimensional ceramic components that are impossible to fabricate with traditional methods. Integrating molecular precursors like this compound into AM workflows is a frontier research area with immense potential for creating functional devices.

Future research should focus on developing precursor-based "inks" and "resins" for various AM techniques:

Direct Ink Writing (DIW): In DIW, a viscoelastic ink is extruded through a nozzle to build a structure layer-by-layer. tandfonline.commdpi.comFuture work will involve formulating a sol-gel ink where this compound is a key component. researchgate.netresearchgate.netResearch must focus on optimizing the ink's rheology (flow properties) to ensure shape retention after printing and developing thermal post-processing steps to convert the printed gel into a dense ceramic part. researchgate.netunipd.it* Vat Photopolymerization (Stereolithography/DLP): This technique uses light to selectively cure a liquid photopolymer resin. This compound could be incorporated into a custom resin to create a polymer-ceramic composite. After printing, the polymer binder is burned out and the part is sintered. This approach could be used to create BaTiO₃ components with fine features. nih.gov* Atomic Layer Deposition for 3D Printing (ASD): Area-selective deposition (ASD) is an emerging nanometric 3D printing method based on ALD. researchgate.netGiven that ALD relies on volatile precursors, developing highly volatile and reactive barium complexes, potentially derived from this compound through ligand exchange, is essential for enabling the 3D printing of functional oxides with nanoscale precision. researchgate.netforgenano.comresearchgate.netutexas.edu

Table 5: Potential Integration of this compound in Additive Manufacturing

AM Technique Role of Precursor Key Research Challenge Potential Application
Direct Ink Writing (DIW) Component of a sol-gel based ceramic ink. tandfonline.comunipd.it Formulating a stable ink with optimal rheology for extrusion and shape retention. Custom piezoelectric sensors, porous scaffolds. mdpi.comresearchgate.netsigmaaldrich.com
Vat Photopolymerization (SLA/DLP) Dispersed within a photocurable resin to form a green body. Achieving high ceramic loading in the resin without compromising printability. High-resolution transducers, microelectronic components. nih.gov
Area-Selective Deposition (ASD) Volatile precursor for layer-by-layer chemical vapor deposition. researchgate.netutexas.edu Designing highly volatile and thermally stable barium complexes. Nanoscale electronic and photonic devices.

Q & A

Q. What are the established synthesis methods for barium 2-methoxyethoxide, and how do they differ in yield and purity?

this compound (CAS 115503-13-4) is typically synthesized via alkoxide exchange reactions. A common method involves reacting barium metal or barium hydride with 2-methoxyethanol under anhydrous conditions. Key considerations include:

  • Reagent stoichiometry : A 1:2 molar ratio of Ba:2-methoxyethanol ensures complete conversion .
  • Solvent choice : Toluene or THF is used to control reaction exothermicity.
  • Purity assessment : Elemental analysis (e.g., Ba content via ICP-OES) and NMR spectroscopy (to confirm absence of unreacted alcohol) are critical .
  • Yield optimization : Vacuum distillation removes volatile byproducts, achieving >95% purity in controlled settings .

Q. How should researchers characterize this compound to confirm its structural integrity?

Q. What are the primary research applications of this compound in materials science?

Its role as a precursor in sol-gel processes and thin-film deposition is well-documented:

  • Oxide thin films : Used in BaTiO₃ or BaZrO₃ synthesis for dielectric materials .
  • Catalysis : Serves as a base in cross-coupling reactions due to its strong alkalinity .
  • Limitations : Hygroscopicity requires glovebox handling; instability in aqueous media restricts biological applications .

Advanced Research Questions

Q. How can researchers address contradictory data in this compound reactivity across studies?

Discrepancies often arise from trace moisture or solvent impurities. Methodological solutions include:

  • Controlled reproducibility : Replicate experiments using strictly anhydrous solvents (Karl Fischer titration to confirm <50 ppm H₂O) .
  • Advanced spectroscopy : Use EXAFS to probe local coordination environments of Ba²⁺, resolving structural ambiguities .
  • Systematic variables : Test reactivity under varying O₂ levels (e.g., Schlenk line vs. glovebox conditions) to identify oxidation pathways .

Q. What experimental design strategies optimize this compound’s stability in catalytic systems?

Stability challenges stem from ligand dissociation. Approaches to mitigate this:

  • Coordination modifiers : Add crown ethers (e.g., 18-crown-6) to stabilize Ba²⁺ and reduce hydrolysis .
  • In situ monitoring : Use Raman spectroscopy to track alkoxide degradation during reactions .
  • Computational modeling : DFT studies (e.g., Gaussian 16) predict ligand exchange energetics, guiding solvent selection .

Q. How can researchers resolve impurities in this compound synthesis without compromising yield?

Common impurities include barium carbonate (from CO₂ exposure) and residual alcohol. Remediation steps:

  • Step 1 : Post-synthesis filtration through molecular sieves (3Å) to adsorb unreacted 2-methoxyethanol .
  • Step 2 : Recrystallization from dry diethyl ether to remove inorganic salts .
  • Step 3 : ICP-MS analysis to quantify trace metal contaminants (e.g., Na⁺, K⁺) introduced during synthesis .

Data Contradiction Analysis

Q. Why do reported solubility profiles of this compound vary in polar vs. nonpolar solvents?

Discrepancies arise from:

  • Aggregation states : Oligomeric vs. monomeric forms exhibit different solubility. Dynamic light scattering (DLS) can clarify aggregation .
  • Temperature dependence : Solubility in THF increases from 0.5 M at 25°C to 1.2 M at 60°C due to entropy-driven dissociation .
  • Contradictory sources : Cross-validate data using primary literature (e.g., ACS journals) over vendor databases .

Methodological Best Practices

Q. How should researchers document experimental protocols for reproducibility?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Detailed SI : Include step-by-step procedures, raw spectral data, and error margins in supplementary materials .
  • Ethical reporting : Disclose failed attempts (e.g., hydrolysis under ambient conditions) to aid troubleshooting .
  • Database citations : Use Reaxys or ChemSpider entries (not commercial vendor data) for structural validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.